[(4-Chlorophenyl)(phenyl)methylidene]hydrazine
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Overview
Description
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine is an organic compound that features a hydrazine functional group attached to a chlorinated phenyl ring and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can be synthesized through a condensation reaction between 4-chlorobenzophenone and hydrazine. The reaction typically involves mixing equimolar amounts of 4-chlorobenzophenone and hydrazine in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions . The reaction proceeds with the elimination of water, forming the desired hydrazine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)(phenyl)methylidene]hydrazine involves its interaction with biological molecules. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[(4-Chlorophenyl)(phenyl)methylidene]hydrazine derivatives: Compounds with similar structures but different substituents on the phenyl rings.
Azo compounds: Formed through the oxidation of this compound.
Hydrazine derivatives: Compounds containing the hydrazine functional group but with different aromatic substituents.
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenyl ring and a phenyl ring attached to a hydrazine group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
55816-27-8 |
---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(4-chlorophenyl)-phenylmethylidene]hydrazine |
InChI |
InChI=1S/C13H11ClN2/c14-12-8-6-11(7-9-12)13(16-15)10-4-2-1-3-5-10/h1-9H,15H2 |
InChI Key |
UAPAHLNYPGDDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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